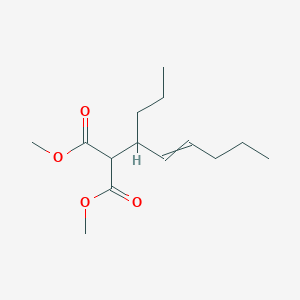
Dimethyl (non-5-en-4-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (non-5-en-4-yl)propanedioate is a chemical compound with the molecular formula C11H18O4. It is a derivative of propanedioic acid, where two methyl groups are attached to the ester functional groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (non-5-en-4-yl)propanedioate can be synthesized through the esterification of propanedioic acid with non-5-en-4-yl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (non-5-en-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (non-5-en-4-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (non-5-en-4-yl)propanedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the non-5-en-4-yl group, which can affect its interaction with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A similar compound with two ester groups attached to a propanedioic acid backbone.
Dimethyl propargylmalonate: Another derivative of propanedioic acid with a propargyl group.
Uniqueness
Dimethyl (non-5-en-4-yl)propanedioate is unique due to the presence of the non-5-en-4-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity and its applications in various fields.
Properties
CAS No. |
643015-12-7 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
dimethyl 2-non-5-en-4-ylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-5-7-8-10-11(9-6-2)12(13(15)17-3)14(16)18-4/h8,10-12H,5-7,9H2,1-4H3 |
InChI Key |
NJNYHZJCQLFHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CCC)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















